molecular formula C17H24N4O4 B14381960 4,4-Di(morpholine-4-carbonyl)heptanedinitrile CAS No. 88321-27-1

4,4-Di(morpholine-4-carbonyl)heptanedinitrile

Katalognummer: B14381960
CAS-Nummer: 88321-27-1
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: CQWDXKBDHABDDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Di(morpholine-4-carbonyl)heptanedinitrile is a chemical compound that features two morpholine-4-carbonyl groups attached to a heptanedinitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di(morpholine-4-carbonyl)heptanedinitrile typically involves the reaction of heptanedinitrile with morpholine derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the carbonyl bond between the morpholine and the heptanedinitrile. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Di(morpholine-4-carbonyl)heptanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the morpholine groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4-Di(morpholine-4-carbonyl)heptanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4,4-Di(morpholine-4-carbonyl)heptanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(morpholine-4-carbonyl)phenylboronic acid
  • Morpholine derivatives

Uniqueness

4,4-Di(morpholine-4-carbonyl)heptanedinitrile is unique due to its dual morpholine-4-carbonyl groups, which provide distinct chemical properties and reactivity compared to other morpholine derivatives. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88321-27-1

Molekularformel

C17H24N4O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

4,4-bis(morpholine-4-carbonyl)heptanedinitrile

InChI

InChI=1S/C17H24N4O4/c18-5-1-3-17(4-2-6-19,15(22)20-7-11-24-12-8-20)16(23)21-9-13-25-14-10-21/h1-4,7-14H2

InChI-Schlüssel

CQWDXKBDHABDDX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C(CCC#N)(CCC#N)C(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.